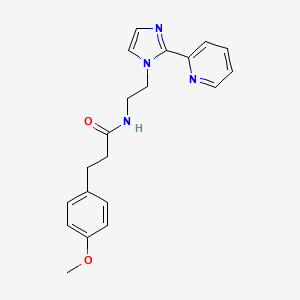
3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide" is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is a class of compounds known for their potential biological activities. The methoxyphenyl group is a common feature in these molecules, which is often linked to various pharmacophores to enhance or modify their biological effects.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, incorporating various moieties such as semicarbazide, thiosemicarbazide, and thiadiazole, among others . The molecular structures of these compounds were confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . Although the specific synthesis of "3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide" is not detailed, the methodologies applied to similar compounds suggest a multi-step synthetic route involving amide bond formation and the introduction of the pyridin-2-yl-imidazol-1-yl moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. The presence of the 4-methoxyphenyl group is a key structural element, which is consistent across different derivatives . The molecular structure is crucial for the biological activity of these compounds, as it determines the interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the 4-methoxyphenyl derivatives can lead to various rearrangements and transformations. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles . This suggests that the 4-methoxyphenyl group can participate in nucleophilic substitution reactions, which could be relevant for the compound , especially if similar reaction conditions are applied.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide" are not explicitly provided, the properties of related compounds can offer some insights. The solubility, melting point, and stability of these compounds are influenced by the nature of the substituents and the overall molecular structure. The presence of the methoxy group could potentially increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems .
Antioxidant and Anticancer Activity
The antioxidant activity of related compounds has been evaluated using the DPPH radical scavenging method, with some derivatives showing higher activity than ascorbic acid . Anticancer activity has also been tested using the MTT assay against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds exhibiting significant cytotoxicity . These findings suggest that the compound may also possess similar biological activities, warranting further investigation.
Gastric Acid Antisecretory Activity
Although not directly related to the compound , other derivatives with a methoxyphenyl group have been tested for their gastric acid antisecretory activity . This indicates that the methoxyphenyl moiety, when attached to the right pharmacophore, can contribute to significant biological effects, such as the inhibition of gastric acid secretion .
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Research has shown the synthesis of novel derivatives with significant antioxidant and anticancer activities. A study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating enhanced antioxidant activity compared to ascorbic acid and selective cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. The study highlights the potential of these compounds in developing new therapeutic agents for treating cancer (Tumosienė et al., 2020).
Synthesis and Chemical Properties
The chemical reactivity and synthesis routes of similar compounds have been extensively studied. For instance, Khalafy et al. (2002) explored the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, revealing the versatility of these structures in chemical transformations and their potential applications in drug development (Khalafy et al., 2002).
Luminescent Materials
The synthesis of derivatives with notable optical properties has been reported by Volpi et al. (2017), where 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized and characterized for their absorption, fluorescence spectra, and quantum yields. These compounds show promise for applications in developing luminescent materials (Volpi et al., 2017).
Imaging and Radioligand Applications
A novel radioligand for imaging the AT1 angiotensin receptor with PET was developed by Mathews et al. (2004), showcasing the application of these compounds in medical imaging and diagnostic procedures. This study emphasizes the versatility of such compounds in biotechnological applications beyond their therapeutic potential (Mathews et al., 2004).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-17-8-5-16(6-9-17)7-10-19(25)22-12-14-24-15-13-23-20(24)18-4-2-3-11-21-18/h2-6,8-9,11,13,15H,7,10,12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFNBRBWIBNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)
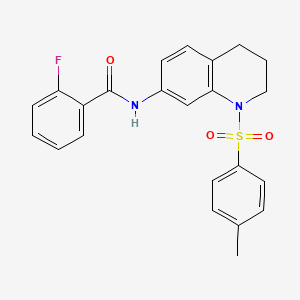
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
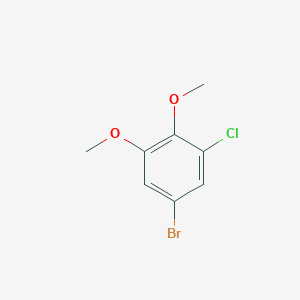
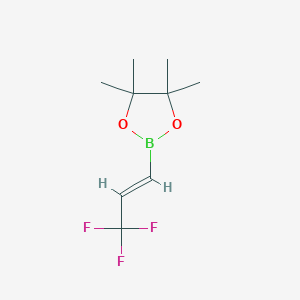
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)

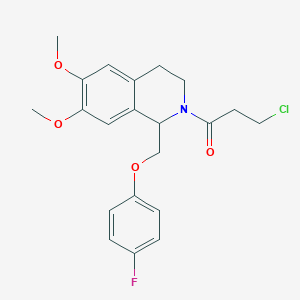
![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)